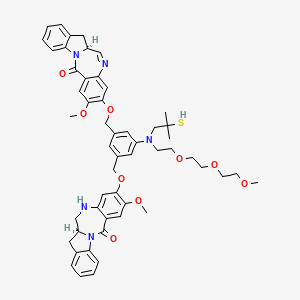

DGN462

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C53H59N5O9S |

|---|---|

Peso molecular |

942.1 g/mol |

Nombre IUPAC |

(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C53H59N5O9S/c1-53(2,68)33-56(14-15-64-18-19-65-17-16-61-3)38-21-34(31-66-49-27-43-41(25-47(49)62-4)51(59)57-39(29-54-43)23-36-10-6-8-12-45(36)57)20-35(22-38)32-67-50-28-44-42(26-48(50)63-5)52(60)58-40(30-55-44)24-37-11-7-9-13-46(37)58/h6-13,20-22,25-29,39-40,55,68H,14-19,23-24,30-33H2,1-5H3/t39-,40-/m0/s1 |

Clave InChI |

DOKWDOLZCMETIJ-ZAQUEYBZSA-N |

SMILES isomérico |

CC(C)(CN(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=C[C@@H]4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)S |

SMILES canónico |

CC(C)(CN(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=CC4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)S |

Origen del producto |

United States |

Foundational & Exploratory

DGN462: A Novel Covalent Inhibitor of Bruton's Tyrosine Kinase (BTK) for B-Cell Lymphoma

An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

DGN462 is a potent and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical signaling molecule in the B-cell receptor (BCR) pathway. This document provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound in B-cell malignancies. The information presented herein is intended to provide researchers and drug development professionals with a detailed understanding of this compound's pharmacology, cellular effects, and therapeutic potential.

Introduction to BTK and B-Cell Malignancies

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays an essential role in B-cell development, differentiation, and survival. It is a key component of the B-cell receptor (BCR) signaling pathway, which is constitutively active in many B-cell lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL). This chronic activation of the BCR pathway drives tumor cell proliferation and survival. Therefore, targeting BTK represents a highly effective therapeutic strategy in these malignancies.

This compound is a next-generation, irreversible BTK inhibitor designed to overcome the limitations of first-generation inhibitors. It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the irreversible inhibition of BTK. This covalent modification leads to the downstream suppression of the BCR signaling cascade.

Signaling Pathway

The binding of antigen to the B-cell receptor initiates a signaling cascade that is crucial for B-cell activation and survival. Key downstream effectors of BTK include PLCγ2, which in turn activates the NF-κB and MAPK pathways, promoting cell proliferation and survival. This compound's irreversible binding to BTK effectively blocks these downstream signals.

DGN462 Class of IGN Payload: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The DGN462 class of indolinobenzodiazepine (IGN) payloads represents a significant advancement in the field of antibody-drug conjugates (ADCs), offering a potent DNA-alkylating mechanism for targeted cancer therapy. This technical guide provides a comprehensive overview of the this compound payload, its mechanism of action, and the preclinical data supporting its efficacy, with a focus on the well-characterized ADC, huB4-DGN462.

Introduction to this compound

This compound is a novel, highly potent, synthetic DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class.[1][2] Unlike traditional chemotherapeutic agents that often exhibit systemic toxicity, this compound is designed for targeted delivery to cancer cells as the cytotoxic payload of an ADC. Its mechanism of action involves the alkylation of DNA, leading to irreversible DNA damage and subsequent induction of apoptosis in rapidly dividing cancer cells.[1]

The huB4-DGN462 Antibody-Drug Conjugate

A prime example of a this compound-based therapeutic is huB4-DGN462, an ADC targeting the CD19 antigen present on the surface of B-cell malignancies.[1] This ADC is constructed by conjugating the humanized anti-CD19 antibody, huB4, to the this compound payload via a cleavable disulfide linker, sulfo-SPDB.[1][3] The sulfo-SPDB linker is designed to be stable in circulation but is readily cleaved in the reducing intracellular environment of the target cell, ensuring the specific release of the potent this compound payload.[][5][6]

Mechanism of Action

The mechanism of action of huB4-DGN462 follows a multi-step process designed for targeted cytotoxicity:

-

Binding and Internalization: The huB4 antibody component of the ADC specifically binds to the CD19 receptor on the surface of B-cell lymphoma and leukemia cells.[1] Upon binding, the ADC-CD19 complex is internalized into the cell through receptor-mediated endocytosis.

-

Linker Cleavage: Once inside the cell, the higher intracellular concentration of glutathione reduces the disulfide bond within the sulfo-SPDB linker.[][5][6] This cleavage releases the this compound payload from the antibody.

-

DNA Alkylation: The freed this compound, a mono-imine IGN, then translocates to the nucleus and alkylates DNA, forming a covalent adduct with the C2-amino group of guanine.[1]

-

Cell Cycle Arrest and Apoptosis: This DNA damage triggers the DNA Damage Response (DDR) pathway, leading to a cell cycle arrest in the G2/M phase and the subsequent activation of the apoptotic cascade, ultimately resulting in cancer cell death.[1][7] This process involves the activation of key executioner caspases, such as caspase-3 and caspase-7.[1][3]

Quantitative Preclinical Data

The preclinical efficacy of huB4-DGN462 has been demonstrated in numerous in vitro and in vivo studies.

In Vitro Cytotoxicity

huB4-DGN462 has shown potent cytotoxic activity against a broad range of B-cell lymphoma cell lines. The median IC50 value, the concentration of the drug that inhibits 50% of cell growth, was determined to be 100 pM across a panel of 48 B-cell lymphoma cell lines.[3]

| Cell Line | Histology | huB4-DGN462 IC50 (pM) |

| DoHH2 | Diffuse Large B-cell Lymphoma (DLBCL) | 1-16[8] |

| Farage | Diffuse Large B-cell Lymphoma (DLBCL) | 1-16[8] |

| Ramos | Burkitt's Lymphoma | Not explicitly stated, but used for binding assays[9] |

| Median (48 B-cell lymphoma lines) | Various | 100 [3] |

| Median (8 T-cell lymphoma lines) | Various | 1750 [3] |

Table 1: In Vitro Cytotoxicity of huB4-DGN462 in Lymphoma Cell Lines.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of huB4-DGN462 has been confirmed in mouse xenograft models of human B-cell lymphoma.

| Xenograft Model | Treatment | Dose (mg/kg) | Outcome |

| DoHH2 (Subcutaneous) | huB4-DGN462 | 1.7 | Significant tumor growth delay and survival benefit[3] |

| Farage (Disseminated) | huB4-DGN462 | 0.17 | Significant dose-dependent increase in survival[3] |

| Farage (Disseminated) | huB4-DGN462 | 1.7 | >400% increase in lifespan compared to untreated mice[3] |

Table 2: In Vivo Efficacy of huB4-DGN462 in Lymphoma Xenograft Models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of huB4-DGN462 on lymphoma cell lines.

Method:

-

Cell Seeding: Lymphoma cell lines were seeded in 96-well or 384-well plates.[1][10]

-

Treatment: Cells were exposed to increasing concentrations of huB4-DGN462 for 72 hours.[3]

-

Viability Assessment: Cell proliferation and viability were measured using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3] The absorbance was read on a microplate reader to determine the percentage of viable cells relative to untreated controls.

Caspase-3/7 Activation Assay

Objective: To confirm the induction of apoptosis by measuring the activity of executioner caspases.

Method:

-

Cell Seeding and Treatment: Cells were seeded in 384-well plates and treated with huB4-DGN462 or the free this compound toxin at specified concentrations (e.g., 50 and 1,000 pM for huB4-DGN462).[1]

-

Assay: Caspase-3 and -7 activity was measured using the Caspase-Glo® 3/7 Assay kit (Promega) according to the manufacturer's instructions.[1]

-

Measurement: Luminescence, which is proportional to caspase activity, was measured using a plate reader. An increase of at least 1.5-fold in the caspase signal compared to controls was considered indicative of apoptosis activation.[3]

Cell Cycle Analysis

Objective: To determine the effect of huB4-DGN462 on cell cycle progression.

Method:

-

Cell Treatment: Lymphoma cells were treated with huB4-DGN462 for a specified period.

-

Fixation and Staining: Cells were harvested, fixed (e.g., with cold 70% ethanol), and stained with a DNA intercalating dye such as propidium iodide (PI), which also requires RNase treatment to remove RNA.

-

Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined based on the fluorescence intensity of the PI signal.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of huB4-DGN462 in a living organism.

Method:

-

Tumor Implantation: Immunocompromised mice (e.g., nude mice) were subcutaneously or intravenously injected with human lymphoma cell lines (e.g., DoHH2 or Farage) to establish tumors.[1][3]

-

Treatment: Once tumors reached a specified size, mice were treated with a single intravenous dose of huB4-DGN462 at various concentrations (e.g., 0.17, 0.56, or 1.7 mg/kg).[1][3] A non-targeting ADC was used as a control.

-

Efficacy Assessment: Tumor growth was monitored regularly by measuring tumor volume. For disseminated models, survival was the primary endpoint.[3]

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows associated with the this compound payload.

Caption: Mechanism of action of the huB4-DGN462 ADC.

Caption: General workflow for an in vitro cytotoxicity assay.

Caption: Workflow for an in vivo xenograft efficacy study.

Conclusion

The this compound class of IGN payloads, exemplified by the payload in the huB4-DGN462 ADC, demonstrates a powerful and targeted approach to cancer therapy. Its potent DNA-alkylating mechanism, combined with antibody-directed delivery, results in significant anti-tumor activity in preclinical models of B-cell malignancies. The detailed understanding of its mechanism of action and the availability of robust preclinical data provide a strong rationale for its continued investigation and development in the clinical setting. This technical guide serves as a foundational resource for professionals in the field of oncology and drug development, offering insights into the core attributes of this promising class of cytotoxic payloads.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical optimization of Ly6E-targeted ADCs for increased durability and efficacy of anti-tumor response - PMC [pmc.ncbi.nlm.nih.gov]

DGN462: A Technical Overview of its DNA Alkylation and Adduct Formation Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

DGN462 is a highly potent, synthetic DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class of cytotoxic compounds.[1][2] It functions as a mono-imine IGN, a characteristic that defines its specific mechanism of action against cancer cells.[3] Unlike di-imine IGNs that can both alkylate and cross-link DNA, this compound's activity is confined to DNA alkylation, a distinction that contributes to a favorable tolerability profile observed in preclinical models.[3] Due to its picomolar potency, this compound is primarily utilized as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs).[1] These ADCs are designed to selectively deliver this compound to tumor cells expressing a specific surface antigen, thereby maximizing therapeutic efficacy while minimizing systemic toxicity. Notable examples of ADCs utilizing this payload include the CD19-targeting huB4-DGN462 and the CD33-targeting IMGN779.[2]

Core Mechanism: DNA Alkylation and Adduct Formation

The primary mechanism of action for this compound is the covalent modification of DNA through alkylation. This process is central to its cytotoxic effects.

Molecular Interaction

This compound forms covalent DNA adducts by specifically targeting and alkylating the C2-amino group of guanine within the DNA structure.[3] This irreversible binding alters the chemical properties of the guanine base, disrupting the normal structure and function of the DNA double helix.[4]

Cellular Consequences

The formation of this compound-guanine adducts triggers a cascade of cellular events characteristic of the DNA damage response (DDR). The presence of these adducts on the DNA strand physically obstructs the machinery responsible for DNA replication and transcription. This interference leads to a dose-dependent slowing of cell progression through the S-phase of the cell cycle, followed by a robust arrest in the G2/M phase.[3] Prolonged cell cycle arrest at this checkpoint ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[2][5]

Quantitative Data Summary

The potency of this compound, both as a standalone agent and as an ADC payload, has been quantified in numerous preclinical studies. The following tables summarize key efficacy and characterization data.

Table 1: In Vitro Cytotoxicity

| Compound/ADC | Cell Lines | Assay Type | Median IC₅₀ | Confidence Interval (95%) | Reference(s) |

| huB4-DGN462 | B-cell Lymphoma (n=48) | MTT / Viability | 100 pM | 38 - 214 pM | [2][5] |

| This compound-SMe (Free Payload) | B-cell Lymphoma | MTT / Viability | 26 pM | 1 - 186 pM | [2] |

| General this compound ADCs | Various Cancer Types | Not Specified | 2 pM - 3 nM | Not Applicable | [3] |

Table 2: In Vivo Efficacy in Xenograft Models

| ADC Target | Cancer Model | Efficacy Metric | Dose | Outcome | Reference(s) |

| CD33 | AML | Minimal Efficacious Dose (MED) | 0.6 mg/kg | High activity against xenografts | [3] |

| EGFR | Head & Neck Squamous Cell Carcinoma | Minimal Efficacious Dose (MED) | 1.6 mg/kg | High, antigen-specific activity | [3] |

| CD19 (huB4-DGN462) | Disseminated B-cell Lymphoma | Increased Survival | 0.17 mg/kg | Significant dose-dependent increase in survival | [5] |

| CD19 (huB4-DGN462) | Subcutaneous B-cell Lymphoma | Tumor Growth Delay | 1.7 mg/kg | Significant, dose-dependent tumor growth delay | [5] |

Table 3: ADC Characteristics

| Parameter | Value | Description | Reference(s) |

| Drug-to-Antibody Ratio (DAR) | ~2.8 - 3 | Average number of this compound molecules per antibody. | [2][3] |

| Monomer Content | > 97% | High percentage of correctly formed ADC, indicating stability. | [3] |

| Free Drug Level | < 0.1% | Low level of unconjugated payload, important for safety. | [3] |

| Half-Life (mice) | ~90 hours | In vivo half-life of the intact antibody-drug conjugate. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound's activity.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from methodologies used to evaluate huB4-DGN462.[5]

-

Cell Seeding: Plate lymphoma or leukemia cells (e.g., 1x10⁴ cells/well) in 96-well microtiter plates in the appropriate culture medium.

-

Compound Preparation: Prepare a 4-fold serial dilution series of the test compounds (e.g., huB4-DGN462, free this compound payload) ranging from approximately 200 nM to 0.2 pM.

-

Treatment: Add the diluted compounds to the plated cells and incubate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well.[6] Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Plot the surviving fraction of cells against the compound concentration. Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).

Protocol 2: Apoptosis Assessment (Caspase-Glo 3/7 Assay)

This protocol is based on the methods used to confirm the apoptotic mechanism of action for this compound.[5]

-

Cell Seeding: Seed cells in 384-well plates at the desired density.

-

Treatment: Treat cells with the ADC or free payload at specified concentrations (e.g., 50 pM and 1,000 pM for huB4-DGN462). Include untreated cells as a negative control.

-

Incubation: Incubate the plates for a predetermined time (e.g., 24-48 hours) under standard cell culture conditions.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. Mix gently on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubation: Incubate at room temperature for 1 to 2 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Analysis: Apoptosis is typically defined as a significant (e.g., ≥1.5-fold) increase in the luminescent signal compared to the untreated control wells.

Protocol 3: DNA Adduct Formation Analysis (LC-MS/MS)

While specific this compound adduct quantification protocols are proprietary, a general workflow using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard approach.[7][8]

-

Sample Preparation: Treat cells or double-stranded DNA with this compound. Isolate the genomic DNA using a high-purity extraction kit.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual 2'-deoxynucleosides. This is typically achieved using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[9]

-

Sample Cleanup: Use solid-phase extraction (SPE) to remove enzymes and other contaminants and to enrich for the deoxynucleoside adducts.

-

LC-MS/MS Analysis:

-

Inject the purified sample into a high-performance liquid chromatography (HPLC) system to separate the this compound-dG adduct from the normal deoxynucleosides.

-

Elute the separated components into a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for both the this compound-dG adduct and an unmodified deoxynucleoside (e.g., dG) for quantification. A stable isotope-labeled internal standard is required for absolute quantification.[8]

-

-

Data Analysis: Quantify the amount of this compound-dG adduct by comparing its peak area to that of the internal standard. Results are typically expressed as the number of adducts per 10⁶ or 10⁷ normal nucleotides.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This is a representative protocol to assess the cell cycle arrest induced by this compound.[10]

-

Cell Culture and Treatment: Culture cells to ~70% confluency and treat with various concentrations of this compound or a this compound-ADC for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at 4°C).[10]

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[10] The RNase A is critical to prevent staining of double-stranded RNA.

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission signal in the appropriate detector (e.g., >610 nm). Record at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This compound in the Context of ADCs and IGNs

The utility of this compound is best understood by visualizing its role within the broader ADC therapeutic strategy and its classification within the IGN family of payloads.

Conclusion

This compound is a potent mono-imine DNA alkylator that induces cancer cell death through the formation of covalent guanine adducts, leading to cell cycle arrest and apoptosis. Its high cytotoxicity makes it an effective payload for antibody-drug conjugates, enabling targeted delivery to malignant cells. The quantitative data from both in vitro and in vivo studies underscore its picomolar potency and significant anti-tumor activity. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this compound and develop next-generation targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unleashing the Power of DNA-Targeted Therapy: The Potential of this compound-Loaded ADCs in Combating Human Cancers [synapse.patsnap.com]

- 4. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

Unraveling the Mechanism of DGN462: A Deep Dive into G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

DGN462, a potent DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class, has demonstrated significant anti-tumor activity in preclinical models.[1][2] A key mechanism contributing to its cytotoxicity is the induction of cell cycle arrest at the G2/M phase. This in-depth technical guide consolidates the current understanding of this compound's effect on cell cycle progression, detailing its mechanism of action, providing comprehensive experimental protocols for its analysis, and presenting available data in a structured format for clarity and comparison.

Introduction to this compound and Cell Cycle Control

This compound is a synthetic cytotoxic compound designed for use as a payload in antibody-drug conjugates (ADCs), enabling targeted delivery to cancer cells.[1][2] Its mechanism of action is centered on its ability to alkylate DNA, forming covalent adducts that trigger a DNA damage response (DDR).[3] This response is a critical cellular process that halts the cell cycle to allow for DNA repair or, if the damage is too severe, initiates apoptosis. The G2/M checkpoint is a crucial regulatory point in the cell cycle, ensuring that cells do not enter mitosis with damaged or incompletely replicated DNA. The arrest of cancer cells in this phase by this compound is a primary contributor to its therapeutic effect.

Quantitative Analysis of this compound-Induced G2/M Arrest

While the induction of G2/M arrest by this compound and its derivatives (such as this compound-SMe and the ADC huB4-DGN462) has been qualitatively confirmed in diffuse large B-cell lymphoma (DLBCL) cell lines, specific quantitative data from primary sources remains limited in the public domain. Cell cycle analysis in two DLBCL cell lines demonstrated a G2-M arrest along with an accumulation of cells in the sub-G0 phase following treatment with huB4-DGN462 and this compound-SMe.[2]

To illustrate the expected quantitative outcomes of such experiments, the following tables present hypothetical data based on typical results for potent DNA-damaging agents.

Table 1: Illustrative Cell Cycle Distribution in DLBCL Cell Line 'X' Following this compound-SMe Treatment

| Treatment Group | Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G0 (Apoptosis) |

| Vehicle Control | 0 nM | 55% | 25% | 20% | 2% |

| This compound-SMe | 10 pM | 40% | 20% | 40% | 5% |

| This compound-SMe | 50 pM | 25% | 15% | 60% | 10% |

| This compound-SMe | 100 pM | 15% | 10% | 75% | 15% |

Table 2: In Vitro Cytotoxicity of this compound-Related Compounds in B-Cell Lymphoma Cell Lines

| Compound | Cell Line Panel | Median IC50 | 95% Confidence Interval |

| huB4-DGN462 | 46 B-cell lymphoma lines | 100 pM | 38-214 pM[2] |

| This compound-SMe | 46 B-cell lymphoma lines | 26 pM | 1-186 pM[2] |

Signaling Pathways of this compound-Induced G2/M Arrest

As a DNA-alkylating agent, this compound introduces lesions into the DNA, which are recognized by the cell's DNA damage response machinery. This initiates a signaling cascade that ultimately leads to cell cycle arrest. While the specific pathway activated by this compound has not been definitively elucidated in published literature, a probable mechanism involves the activation of the ATM (Ataxia-Telangiectasia Mutated) and/or ATR (ATM and Rad3-related) pathways, which are key sensors of DNA damage.

Upon activation, ATM and ATR phosphorylate a range of downstream targets, including the checkpoint kinases CHK2 and CHK1. These kinases, in turn, phosphorylate and inactivate CDC25 phosphatases. Inactivated CDC25 is unable to remove inhibitory phosphates from cyclin-dependent kinase 1 (CDK1), the master regulator of the G2/M transition. The persistence of inhibitory phosphorylation on CDK1 prevents the formation of the active Cyclin B1/CDK1 complex, thereby blocking entry into mitosis and causing arrest in the G2 phase.

Experimental Protocols

The following section provides a detailed methodology for assessing this compound-induced G2/M cell cycle arrest using flow cytometry with propidium iodide staining.

Cell Culture and Treatment

-

Cell Seeding: Seed DLBCL cells (e.g., TMD8, OCI-Ly10) in 6-well plates at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Drug Preparation: Prepare a stock solution of this compound-SMe in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Add the this compound-SMe dilutions or a vehicle control (DMSO) to the cell cultures.

-

Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

Cell Staining for Flow Cytometry

-

Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and incubate on ice for at least 2 hours or at -20°C overnight.

-

Rehydration and RNAse Treatment: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

-

Propidium Iodide Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark at room temperature for 15-30 minutes.

Flow Cytometry Analysis

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Acquire at least 10,000 events per sample.

-

Gating Strategy:

-

Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).

-

Analyze the PI fluorescence of the single-cell population on a linear scale.

-

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G0 population indicative of apoptosis.

Conclusion

This compound effectively induces G2/M phase cell cycle arrest in cancer cells, a key component of its cytotoxic mechanism. This arrest is a direct consequence of its DNA-alkylating activity, which activates the DNA damage response pathway. While the precise signaling cascade remains to be fully elucidated for this compound, it is highly probable that it involves the canonical ATM/ATR-CHK1/2 axis. The provided protocols offer a robust framework for the continued investigation of this compound and similar compounds, and the illustrative data tables serve as a guide for the expected outcomes of such studies. Further research is warranted to obtain and publish specific quantitative data on the cell cycle effects of this compound to fully characterize its pharmacological profile.

References

- 1. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models | Haematologica [haematologica.org]

- 3. haematologica.org [haematologica.org]

Induction of Apoptosis by DGN462 ADC: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the induction of apoptosis by antibody-drug conjugates (ADCs) utilizing the novel DNA-alkylating agent, DGN462. The information presented herein is synthesized from preclinical studies and is intended to offer a comprehensive understanding of the mechanism of action, experimental validation, and key signaling pathways involved in the pro-apoptotic effects of this compound-based ADCs.

Introduction to this compound ADC Technology

This compound is a potent, mono-imine indolinobenzodiazepine pseudodimer, a class of DNA-alkylating agents known as IGNs.[1] It is utilized as a cytotoxic payload in the development of antibody-drug conjugates.[2][3] These ADCs are designed for targeted delivery of this compound to cancer cells expressing a specific surface antigen, thereby minimizing systemic toxicity.[4] The core mechanism of this compound involves the alkylation of DNA, which triggers a cascade of cellular events culminating in programmed cell death, or apoptosis.

Mechanism of Action: From DNA Damage to Apoptosis

The cytotoxic effect of this compound-ADCs is initiated upon binding to the target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex.[5] Subsequent lysosomal degradation releases the this compound payload, which then translocates to the nucleus.

The primary molecular event is the alkylation of the C2-amino group of guanine in the minor groove of DNA.[1] This formation of covalent DNA adducts obstructs DNA replication and transcription, leading to significant cellular stress.[1][6] This DNA damage response (DDR) is a critical initiator of the apoptotic cascade.[7]

The cellular response to this compound-induced DNA damage is characterized by a slowed progression through the S-phase of the cell cycle and a subsequent arrest in the G2/M phase.[1] This cell cycle blockade is a crucial step that precedes the induction of apoptosis.[4][8] A key marker of this DNA damage is the phosphorylation of the histone variant H2AX, forming γ-H2AX, which is a sensitive indicator of DNA double-strand breaks.[4][7] The induction of γ-H2AX has been observed to precede the activation of executioner caspases, establishing a temporal sequence of events in the apoptotic pathway.[4]

The culmination of this signaling cascade is the activation of effector caspases, such as caspase-3, which are the central executioners of apoptosis.[4][9] Activated caspase-3 cleaves a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by this compound ADC.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of IMGN779, a CD33-targeting ADC utilizing the this compound payload. These data demonstrate the potent cytotoxic and pro-apoptotic activity of this compound-ADCs in acute myeloid leukemia (AML) models.

Table 1: In Vitro Cytotoxicity of IMGN779 in AML Cell Lines [4]

| Cell Line | CD33 Expression (Sites/Cell) | IMGN779 IC50 (pM) |

| MV4-11 | 12,000 | 20 |

| MOLM-13 | 10,000 | 30 |

| HL-60 | 35,000 | 50 |

| Kasumi-1 | 5,000 | 100 |

| EOL-1 | 25,000 | 10 |

Table 2: Induction of Apoptosis Markers by IMGN779 in MV4-11 Cells [4]

| Treatment (1 nM IMGN779) | Time Point | γ-H2AX Induction (Fold Change vs. Control) | Cleaved Caspase-3 (Fold Change vs. Control) |

| IMGN779 | 4 hours | ~5 | Not significant |

| IMGN779 | 8 hours | ~10 | ~2 |

| IMGN779 | 30 hours | ~15 (peak) | ~8 |

| IMGN779 | 48 hours | ~12 | ~10 |

Table 3: In Vivo Efficacy of IMGN779 in AML Xenograft Models [8]

| Xenograft Model | Treatment | Tumor Growth Delay (days) | Increased Life Span (%) |

| MV4-11 (disseminated) | IMGN779 (0.2 mg/kg) | 24 | 42 |

| MOLM-13 (disseminated) | IMGN779 (0.2 mg/kg) | 26 | 110 |

| EOL-1 (subcutaneous) | IMGN779 (0.253 mg/kg) | - | 4/6 Complete Remissions |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental conditions.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture cells to the desired density and treat with this compound ADC or vehicle control for the specified duration.

-

Cell Harvesting: Collect cells by centrifugation (for suspension cells) or trypsinization (for adherent cells). Wash the cell pellet with cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Annexin V Apoptosis Assay

This assay is used to detect early and late-stage apoptosis.

-

Cell Treatment: Treat cells with this compound ADC as described previously.

-

Cell Harvesting: Collect and wash cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add FITC-conjugated Annexin V and a dead cell stain such as Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. This allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Western Blotting for Apoptosis Markers (Cleaved Caspase-3 and γ-H2AX)

This technique is used to detect the presence and relative abundance of specific proteins involved in the apoptotic pathway.

-

Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-cleaved caspase-3 and anti-phospho-Histone H2A.X).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

This compound-based ADCs represent a promising therapeutic strategy for the targeted treatment of various cancers. Their mechanism of action is centered on the induction of DNA damage, which triggers a robust apoptotic response characterized by cell cycle arrest and the activation of the caspase cascade. The preclinical data strongly support the potent anti-tumor activity of this compound-ADCs. Further investigation into the intricate details of the upstream apoptotic signaling pathways will provide a more complete understanding and may unveil opportunities for rational combination therapies to enhance clinical efficacy.

References

- 1. Unleashing the Power of DNA-Targeted Therapy: The Potential of this compound-Loaded ADCs in Combating Human Cancers [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. abpbio.com [abpbio.com]

- 6. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Caspase-3 activation during apoptosis caused by glutathione-doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

DGN462: A Technical Guide to a Mono-imine Indolinobenzodiazepine DNA-Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

DGN462 is a potent, synthetic mono-imine indolinobenzodiazepine pseudodimer (IGN) that functions as a DNA-alkylating agent.[1][2] Developed as a cytotoxic payload for antibody-drug conjugates (ADCs), this compound offers a distinct mechanism of action and a favorable safety profile compared to its di-imine counterparts.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the methodologies used in its evaluation.

Introduction

Indolinobenzodiazepines are a class of synthetic compounds designed to bind to the minor groove of DNA. While di-imine IGNs can crosslink DNA, this compound is engineered with a single reactive imine group, enabling it to mono-alkylate DNA.[2][4] This modification reduces the potential for off-target toxicity associated with DNA cross-linking agents, while maintaining high cytotoxic potency.[3][4] this compound has demonstrated significant anti-tumor activity in preclinical models of various hematological and solid tumors, particularly when delivered selectively to cancer cells via ADCs.[2][5]

Mechanism of Action

This compound exerts its cytotoxic effects through a sequence-selective alkylation of DNA. The core mechanism involves the following steps:

-

Cellular Uptake: When conjugated to an antibody in an ADC formulation, this compound is internalized into target cells via antigen-mediated endocytosis.

-

Payload Release: Inside the cell, the linker connecting this compound to the antibody is cleaved, releasing the active payload.[6]

-

DNA Binding and Alkylation: this compound binds to the minor groove of DNA and forms a covalent adduct by alkylating the C2-amino group of a guanine base.[2][7]

-

Cell Cycle Arrest and Apoptosis: The formation of the this compound-DNA adduct leads to a halt in DNA replication and transcription, triggering a G2/M phase cell cycle arrest and subsequent apoptosis.[2][5]

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical data for this compound and its ADC formulations.

Table 1: In Vitro Cytotoxicity of this compound and its Conjugates

| Compound/Cell Line | IC50 | Reference |

| huB4-DGN462 | ||

| B-cell lymphoma cell lines (median) | 100 pM | [5][8] |

| T-cell derived lymphomas (median) | 1.75 nM | [8] |

| This compound-SMe (Free Payload) | ||

| B-cell lymphoma cell lines (median) | 26 pM | [5] |

| Monoimine IGN ADCs (General) | ||

| Various cancer cell lines | 2 - 60 pM | [4] |

| Diimine IGN ADCs (for comparison) | ||

| Various cancer cell lines | 1.3 to 6-fold more potent than monoimine | [4] |

Table 2: In Vivo Efficacy and Tolerability of this compound ADCs

| ADC | Animal Model | Minimum Efficacious Dose (MED) | Maximally Tolerated Dose (MTD) | Therapeutic Index (MTD/MED) | Reference |

| CD33-targeting this compound ADC | AML Xenografts | 0.6 mg/kg | Not Specified | Not Specified | [2] |

| EGFR-targeting this compound ADC | Head and Neck Squamous Cell Carcinoma Model | 1.6 mg/kg | Not Specified | Not Specified | [2] |

| Anti-FRα ADC (Monoimine IGN) | KB Xenografts | ~1 mg/kg | 10 mg/kg | ~10 | [4] |

| huB4-DGN462 | DoHH2 Xenograft Model | 1.7 mg Ab/kg (significant tumor growth delay) | Not Specified | Not Specified | [8] |

| huB4-DGN462 | Farage Disseminated Model | 0.17 mg Ab/kg (significant increase in survival) | Not Specified | Not Specified | [8] |

| This compound (unconjugated) | Mice | Not Applicable | 40 mg/kg | Not Applicable | [2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the general procedure for assessing the anti-proliferative activity of this compound and its conjugates.

Procedure:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound or its ADC formulation is serially diluted and added to the wells. Control wells receive vehicle only.

-

Incubation: Plates are incubated for 72 hours.[8]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by non-linear regression analysis.

In Vivo Xenograft Tumor Models

This protocol describes a general workflow for evaluating the in vivo anti-tumor efficacy of this compound-based ADCs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Unleashing the Power of DNA-Targeted Therapy: The Potential of this compound-Loaded ADCs in Combating Human Cancers [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

Unveiling the Bystander Effect of DGN462: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bystander effect associated with DGN462, a potent DNA-alkylating agent of the mono-imine indolinobenzodiazepine (IGN) class, utilized as a payload in antibody-drug conjugates (ADCs). While direct quantitative data for this compound bystander assays are not publicly available in peer-reviewed literature, this document synthesizes findings from related IGN-containing ADCs and established methodologies to provide a comprehensive understanding of its mechanism and evaluation.

Core Concept: The Bystander Effect in ADCs

The bystander effect is a critical attribute of certain ADCs, where the cytotoxic payload, upon release from the target cancer cell, diffuses to and eradicates neighboring cells, irrespective of their antigen expression status. This phenomenon is particularly advantageous in treating solid tumors characterized by heterogeneous antigen expression. For an ADC to exhibit a bystander effect, its payload must be membrane-permeable, and it is often facilitated by a cleavable linker that releases the payload in its active form.

Published research confirms that ADCs incorporating the mono-imine IGN this compound do exhibit a bystander effect. It is suggested that intracellular processing of the this compound-ADC within a target cancer cell releases metabolites capable of killing adjacent antigen-negative cells. Furthermore, studies on the IGN class of payloads indicate that mono-imine IGN ADCs demonstrate more pronounced bystander cytotoxic activity compared to their diimine counterparts.

Data Presentation: Characterizing the Bystander Effect of IGN-ADCs

While specific quantitative data for this compound is not available, the following tables represent the expected outcomes of bystander effect assays for a generic IGN-ADC, based on published studies of this class of molecules. These tables are illustrative and serve as a template for the presentation of actual experimental data.

Table 1: In Vitro Cytotoxicity of a Generic IGN-ADC in Monoculture

| Cell Line | Antigen Expression | ADC IC₅₀ (pM) | Free IGN Payload IC₅₀ (pM) |

| Cell Line A | High (Ag+) | 10 - 100 | 5 - 50 |

| Cell Line B | Low/Negative (Ag-) | > 10,000 | 10 - 100 |

This table establishes the baseline sensitivity of the antigen-positive and antigen-negative cell lines to the ADC and the free payload.

Table 2: In Vitro Bystander Killing Efficacy of a Generic IGN-ADC in Co-culture

| Ratio of Ag+ to Ag- Cells | ADC Concentration (nM) | % Viability of Ag- Cells (Normalized to Untreated Control) |

| 1:1 | 1 | 40 - 60% |

| 1:3 | 1 | 60 - 80% |

| 3:1 | 1 | 20 - 40% |

| 0:1 (Ag- only) | 1 | ~100% |

This table quantifies the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC, demonstrating a true bystander effect.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the bystander effect of a this compound-ADC.

In Vitro Co-culture Bystander Killing Assay

Objective: To quantify the extent of killing of antigen-negative cells by an ADC in the presence of antigen-positive cells.

Materials:

-

Antigen-positive (Ag+) cancer cell line (e.g., expressing the target antigen for the ADC's antibody)

-

Antigen-negative (Ag-) cancer cell line, stably transfected with a fluorescent protein (e.g., GFP or mCherry) for identification. This cell line should be sensitive to the free this compound payload.

-

This compound-ADC and a non-targeting control ADC.

-

Free this compound payload.

-

Cell culture medium and supplements.

-

96-well black, clear-bottom tissue culture plates.

-

Fluorescence microscope or high-content imaging system.

-

Cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

-

Cell Seeding:

-

Seed the Ag- fluorescent cells and Ag+ non-fluorescent cells in varying ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.

-

Include monoculture wells of both Ag+ and Ag- cells as controls.

-

The total cell density should be optimized to avoid confluence during the assay period.

-

-

ADC Treatment:

-

After allowing the cells to adhere overnight, treat the co-cultures and monocultures with a serial dilution of the this compound-ADC.

-

The concentration range should be chosen based on the IC₅₀ of the ADC on the Ag+ cells, with the highest concentration being significantly cytotoxic to Ag+ cells but having minimal direct effect on Ag- cells in monoculture.

-

Include wells treated with a non-targeting control ADC and vehicle control.

-

-

Incubation:

-

Incubate the plates for a period of 72 to 120 hours, depending on the cell doubling time and the kinetics of the ADC.

-

-

Data Acquisition and Analysis:

-

At the end of the incubation period, acquire images using a fluorescence microscope to visualize and count the number of viable fluorescent Ag- cells.

-

Alternatively, use a cell viability assay to measure the overall cell viability in each well. To specifically assess the viability of Ag- cells in co-culture, a method that distinguishes between the two cell populations is necessary (e.g., flow cytometry or high-content imaging with fluorescent markers).

-

Calculate the percentage of viable Ag- cells in the co-cultures relative to the untreated co-culture control.

-

Plot the percentage of Ag- cell viability against the ratio of Ag+ to Ag- cells to visualize the bystander effect.

-

Conditioned Medium Transfer Assay

Objective: To determine if the cytotoxic bystander effect is mediated by a secreted, stable metabolite of the this compound-ADC.

Materials:

-

Same as in 3.1, without the need for co-culturing.

Procedure:

-

Preparation of Conditioned Medium:

-

Seed Ag+ cells in a larger format vessel (e.g., T-75 flask).

-

Treat the cells with a cytotoxic concentration of the this compound-ADC for a defined period (e.g., 48-72 hours).

-

Collect the cell culture medium, centrifuge to remove cells and debris, and filter through a 0.22 µm filter. This is the "conditioned medium."

-

-

Treatment of Target Cells:

-

Seed Ag- cells in a 96-well plate.

-

After overnight adherence, replace the medium with the prepared conditioned medium (undiluted or in serial dilutions).

-

Include controls with medium from untreated Ag+ cells and fresh medium containing the this compound-ADC at the same concentration used to generate the conditioned medium.

-

-

Incubation and Analysis:

-

Incubate the Ag- cells for 72 hours.

-

Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo®).

-

Compare the viability of Ag- cells treated with conditioned medium to the controls. A significant reduction in viability with the conditioned medium indicates a bystander effect mediated by a released payload/metabolite.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Bystander Effect Assay

Caption: Workflow for an in vitro co-culture bystander effect assay.

Signaling Pathway for this compound-Mediated Bystander Killing and Apoptosis

DGN462: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

DGN462 is a potent, synthetic cytotoxic compound belonging to the indolinobenzodiazepine pseudodimer (IGN) class of DNA-alkylating agents.[1] Its high cytotoxicity has led to its investigation as a payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action and the experimental methodologies used to characterize it.

Chemical Structure and Properties

This compound is a complex molecule with a defined chemical structure and specific physicochemical properties that contribute to its biological activity.

| Property | Value |

| Chemical Formula | C₅₃H₅₉N₅O₉S |

| Molecular Weight | 942.13 g/mol |

| CAS Number | 1394079-41-4 |

| Class | Indolinobenzodiazepine pseudodimer (IGN) |

| Appearance | Not publicly available |

| Solubility | Not publicly available |

| Stability | The free form is prone to instability; a more stable salt form is available for research.[1] |

Mechanism of Action: DNA Alkylation and Cell Cycle Arrest

The primary mechanism of action of this compound is the alkylation of DNA. This process involves the covalent attachment of an alkyl group to the DNA molecule, leading to the formation of DNA adducts. Specifically, this compound has been shown to form covalent adducts with the C2-amino group of guanine residues in the minor groove of DNA.

This DNA damage triggers a cellular response that ultimately leads to cell death. The key events in this process are:

-

S-Phase Slowdown: The presence of this compound-induced DNA adducts interferes with DNA replication, causing a slowing of the cell's progression through the S-phase of the cell cycle.

-

G2/M Cell Cycle Arrest: The cell's DNA damage checkpoint mechanisms recognize the DNA adducts, leading to an arrest of the cell cycle at the G2/M transition.[2] This checkpoint prevents the cell from entering mitosis with damaged DNA.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This is a caspase-dependent process, a cascade of enzymatic activity that dismantles the cell in a controlled manner.

Signaling Pathway: G2/M Checkpoint and Apoptosis

The following diagram illustrates the signaling pathway initiated by this compound-induced DNA damage, leading to G2/M arrest and subsequent apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and its conjugates.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound required to inhibit the growth of a cell population by 50% (IC50).

Workflow:

Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound or an ADC containing this compound (e.g., huB4-DGN462) in culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle-only control.

-

-

Incubation:

-

Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

-

-

MTT Addition and Formazan Crystal Formation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[3][6] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

In Vivo Subcutaneous Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Workflow:

Methodology:

-

Cell Preparation and Inoculation:

-

Harvest cancer cells (e.g., DoHH2) during their logarithmic growth phase.

-

Resuspend the cells in a suitable medium, such as PBS or a mixture with Matrigel, to a final concentration of approximately 1x10⁷ cells/mL.[7]

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., NOD-scid IL2Rgamma(null)).[7][8]

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound-containing ADC, non-targeting control ADC).

-

-

Treatment Administration:

-

Administer the treatments as per the study design. For ADCs, this is often done via intravenous injection.

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (length x width²)/2).

-

Monitor the body weight and overall health of the mice.

-

The experiment is typically terminated when tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Statistically analyze the differences in tumor growth between the treatment and control groups to assess the anti-tumor efficacy.

-

Conclusion

This compound is a highly potent DNA-alkylating agent with a well-defined mechanism of action that leads to cell cycle arrest and apoptosis in cancer cells. Its cytotoxicity makes it a promising payload for the development of targeted antibody-drug conjugates. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and its derivatives in preclinical cancer research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. benchchem.com [benchchem.com]

- 7. yeasenbio.com [yeasenbio.com]

- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

Preclinical Profile of DGN462: A Potent DNA-Alkylating Agent for Solid Tumor Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DGN462, a novel indolinobenzodiazepine pseudodimer, is a potent DNA-alkylating agent demonstrating significant antitumor activity in preclinical models. While extensive research has been conducted on its application in hematological malignancies as part of the antibody-drug conjugate (ADC) huB4-DGN462, emerging data supports its potential in the treatment of solid tumors. This document provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies to support further research and development in solid tumor applications.

Mechanism of Action

This compound exerts its cytotoxic effects through a direct interaction with DNA. As a mono-imine IGN (indolinobenzodiazepine pseudodimer), it functions by alkylating the C2-amino group of guanine on the DNA backbone.[1] This covalent modification of DNA leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis. Specifically, treatment with this compound has been shown to induce a dose-dependent slowing of S-phase progression and a subsequent arrest in the G2/M phase of the cell cycle.[1] This disruption of DNA replication and cell division ultimately triggers programmed cell death, highlighting the potent cytotoxic nature of this compound.[1]

Signaling Pathway and Cellular Consequences of this compound-Mediated DNA Alkylation

Caption: Mechanism of action of this compound leading to apoptosis.

In Vitro Efficacy

Comprehensive in vitro cytotoxicity data for this compound as a standalone agent in solid tumor cell lines is emerging. However, its potent activity is well-documented in the context of ADCs. In various cancer cell lines, this compound-based ADCs have demonstrated high potency with IC50 values ranging from 2 pM to 3 nM.[1] This potent cytotoxic activity was observed even in cell lines expressing P-glycoprotein (PgP), suggesting that this compound may overcome certain mechanisms of drug resistance.[1]

While the following data is derived from studies on B-cell lymphoma, it provides a strong indication of the intrinsic potency of the this compound payload.

| Cell Line Type | ADC | Median IC50 (pM) | 95% Confidence Interval |

| B-cell Lymphoma | huB4-DGN462 | 100 | 38-214 |

| B-cell Lymphoma & B-ALL | huB4-DGN462 | 1-16 | N/A |

Data from studies on huB4-DGN462 in B-cell malignancies, indicative of this compound payload potency.[2]

In Vivo Efficacy in Solid Tumor Models

Preclinical studies have confirmed the antitumor activity of this compound in solid tumor xenograft models when delivered as part of an ADC. An ADC targeting the epidermal growth factor receptor (EGFR) and carrying the this compound payload demonstrated significant and specific activity in a head and neck squamous cell carcinoma model.[1]

| Tumor Model | Treatment | Minimal Efficacious Dose | Outcome |

| Head and Neck Squamous Cell Carcinoma Xenograft | EGFR-targeting this compound ADC | 1.6 mg/kg | High activity and specificity |

This data highlights the potential of this compound in a solid tumor setting.[1]

For context, in vivo studies of a CD33-targeting this compound ADC in an Acute Myeloid Leukemia (AML) xenograft model showed high efficacy at a minimal dose of 0.6 mg/kg, while a non-targeting control ADC had no effect.[1] The intact ADC demonstrated a half-life of approximately 90 hours in mice, with retained bioactivity for up to 72 hours post-administration.[1]

Experimental Workflow for In Vivo Xenograft Studies

Caption: Generalized workflow for assessing in vivo efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of relevant solid tumor cell lines should be selected.

-

Drug Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of this compound or this compound-ADC for a period of 72 to 120 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used.

-

Tumor Implantation: 5-10 million human solid tumor cells are injected subcutaneously into the flank of each mouse.

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The this compound-ADC is administered intravenously.

-

Monitoring: Tumor volume and body weight are measured 2-3 times per week.

-

Endpoints: The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

Bystander Effect

A significant advantage of this compound-ADCs is the observed bystander activity.[1] This means that the cytotoxic metabolites released from the target cancer cells can diffuse into and kill adjacent antigen-negative tumor cells.[1] This is particularly relevant for the treatment of solid tumors, which often exhibit heterogeneous antigen expression.[1]

Logical Relationship of the Bystander Effect

Caption: Bystander killing of antigen-negative tumor cells.

Conclusion and Future Directions

The preclinical data for this compound, both as a standalone agent and as a payload in ADCs, strongly supports its potential as a therapeutic for solid tumors. Its potent DNA-alkylating mechanism, activity in drug-resistant models, and the bystander effect make it an attractive candidate for further development. Future research should focus on expanding the in vitro and in vivo testing of this compound and this compound-ADCs across a broader range of solid tumor types to identify the most promising indications for clinical investigation. The initiation of a Phase 1/2 clinical trial for TNG462, a selective PRMT5 inhibitor, in patients with MTAP-deleted advanced or metastatic solid tumors, while a different molecule, underscores the clinical interest in novel agents for solid tumor treatment.[3]

References

- 1. Unleashing the Power of DNA-Targeted Therapy: The Potential of this compound-Loaded ADCs in Combating Human Cancers [synapse.patsnap.com]

- 2. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase 1/2, Multi-Center, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Anti-tumor Activity of TNG462 as a Single Agent and in Combination in Patients with MTAP-deleted Advanced or Metastatic Solid Tumors. | Dana-Farber Cancer Institute [dana-farber.org]

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of DGN462 Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a targeted therapy designed to deliver potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity. DGN462 is a novel and potent DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class.[1][2] When conjugated to a monoclonal antibody targeting a tumor-specific antigen, this compound is selectively delivered to cancer cells. This document provides a detailed protocol for assessing the in vitro cytotoxicity of a this compound-based ADC, specifically huB4-DGN462, which targets the CD19 antigen commonly expressed on B-cell malignancies.[1][3] The described assay is critical for the preclinical evaluation of ADC efficacy, aiding in the selection and characterization of promising therapeutic candidates.

Principle of the Assay

The in vitro cytotoxicity of the this compound ADC is determined by measuring cell viability after a period of exposure to the drug. The huB4-DGN462 ADC binds to the CD19 receptor on the surface of target cells, leading to internalization.[1] Inside the cell, the this compound payload is released and alkylates DNA, which induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis (programmed cell death) through the activation of caspases 3 and 7.[1] This cytotoxic effect is quantified using a colorimetric method, such as the MTT assay, which measures the metabolic activity of viable cells. The resulting data is used to calculate the half-maximal inhibitory concentration (IC50), a key indicator of the ADC's potency.

Signaling Pathway of this compound ADC

References

- 1. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring DGN462-Conjugate Binding Affinity Using FACS

For Researchers, Scientists, and Drug Development Professionals

Introduction

DGN462 is a potent DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class of cytotoxic compounds.[1][2] It is utilized as a payload in antibody-drug conjugates (ADCs), which are designed to deliver highly potent cytotoxic agents specifically to cancer cells expressing a particular surface antigen.[3][4] A notable example is huB4-DGN462, an ADC that targets the CD19 antigen present on various B-cell malignancies.[1][3][5][6]

This document provides a detailed protocol for determining the binding affinity of a this compound-containing ADC, such as huB4-DGN462, to its target receptor on the cell surface using Fluorescence-Activated Cell Sorting (FACS).[1] It is important to note that FACS is a method for analyzing cell surface interactions.[7][8][9][10] Therefore, this protocol is designed to measure the binding affinity of the entire ADC to its cell surface receptor (e.g., huB4-DGN462 to CD19) and not the binding of the small molecule this compound to its intracellular target, DNA.

Principle of the Assay

The binding affinity of a ligand (in this case, the this compound-ADC) to its receptor on the surface of a cell is quantified by determining the equilibrium dissociation constant (Kd).[8] A lower Kd value signifies a higher binding affinity.[8] This is achieved through a saturation binding experiment where cells expressing the target antigen are incubated with increasing concentrations of the ADC. The amount of bound ADC is then detected using a fluorescently labeled secondary antibody that recognizes the primary antibody of the ADC. The Median Fluorescence Intensity (MFI) of the cell population, as measured by a flow cytometer, is proportional to the amount of bound ADC. By plotting the MFI against the ADC concentration, a saturation curve can be generated, from which the Kd can be calculated using non-linear regression.[11]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action for a this compound-containing ADC.

Caption: Mechanism of action of a this compound-ADC.

Experimental Protocol

This protocol is adapted from methodologies used for determining the binding affinity of antibodies and ADCs to cell surface receptors.[1][8]

Materials and Reagents

-

Cells: A cell line endogenously expressing the target antigen (e.g., Ramos cells for CD19).[1]

-

This compound-ADC: The antibody-drug conjugate with this compound as the payload (e.g., huB4-DGN462).

-

Unconjugated Antibody: The corresponding antibody without the this compound payload for control experiments (optional).

-

Secondary Antibody: A fluorescently labeled antibody that specifically binds to the Fc region of the ADC's antibody (e.g., FITC-conjugated anti-human IgG).

-

FACS Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA) and 0.1% sodium azide.

-

Propidium Iodide (PI) or other viability dye: To exclude dead cells from the analysis.

-

FACS tubes

-

Flow cytometer

Experimental Workflow

Caption: Workflow for the FACS-based binding affinity assay.

Step-by-Step Procedure

-

Cell Preparation:

-

Harvest cells during their logarithmic growth phase.

-

Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

Count the cells and adjust the concentration to 2 x 10^6 cells/mL in cold FACS buffer.

-

Aliquot 100 µL of the cell suspension (2 x 10^5 cells) into each FACS tube.

-

-

Saturation Binding:

-

Prepare a serial dilution of the this compound-ADC in cold FACS buffer. The concentration range should span from well below to well above the expected Kd. A typical range might be from 0.01 nM to 100 nM.

-

Add 100 µL of each ADC dilution to the respective tubes containing the cells. Include a tube with no ADC as a negative control.

-

Incubate the tubes on ice for 1-2 hours with occasional gentle mixing to allow the binding to reach equilibrium.

-

-

Secondary Antibody Staining:

-

Wash the cells twice with 1 mL of cold FACS buffer to remove unbound this compound-ADC.

-

Prepare the fluorescently labeled secondary antibody at its optimal concentration in cold FACS buffer.

-

Resuspend the cell pellets in 100 µL of the secondary antibody solution.

-

Incubate the tubes on ice for 30-60 minutes, protected from light.

-

-

Data Acquisition:

-

Wash the cells twice with 1 mL of cold FACS buffer to remove unbound secondary antibody.

-

Resuspend the final cell pellet in 300-500 µL of cold FACS buffer containing a viability dye like Propidium Iodide (PI).

-

Acquire the data on a flow cytometer, collecting at least 10,000 events for the live cell population.

-

-

Data Analysis:

-

Gate on the live, single-cell population using forward scatter, side scatter, and the viability dye signal.

-

For each concentration of the this compound-ADC, determine the Median Fluorescence Intensity (MFI) of the live cell population.

-

Subtract the MFI of the negative control (no ADC) from all other MFI values to correct for background fluorescence.

-

Plot the background-subtracted MFI (Y-axis) against the concentration of the this compound-ADC (X-axis).

-

Use a non-linear regression model for one-site specific binding in a statistical software package (e.g., GraphPad Prism) to fit the data and determine the Kd and Bmax (maximum binding). The equation is: Y = (Bmax * X) / (Kd + X).

-

Data Presentation

Quantitative data from the binding affinity measurements should be summarized in a clear and structured table.

| This compound-Conjugate | Target Cell Line | Target Antigen | Kd (nM) | Bmax (MFI) |

| huB4-DGN462 | Ramos | CD19 | Calculated Value | Calculated Value |

| Control ADC | Ramos | N/A | No Specific Binding | N/A |